CORT108297 is a synthetic, nonsteroidal compound identified as a selective glucocorticoid receptor (GR) antagonist or modulator (SGRM) [, , , , , , ]. As a GR antagonist, it binds to GR and blocks its activation by endogenous glucocorticoids like cortisol in humans and corticosterone in rodents [, ]. CORT108297 exhibits high selectivity for GR, showing significantly less cross-reactivity with other nuclear receptor family members compared to other GR antagonists like mifepristone [, ]. This selectivity makes it a valuable tool for dissecting the specific roles of GR in various biological processes and disease models.
Cort108297 is a selective glucocorticoid receptor modulator that has garnered attention for its potential therapeutic applications, particularly in the context of stress-related disorders such as Post-Traumatic Stress Disorder (PTSD). This compound acts by modulating the effects of cortisol, a hormone involved in stress responses, thereby influencing various physiological and behavioral outcomes.
Cort108297 was developed as part of research aimed at exploring novel treatments for stress-related conditions. It is synthesized from chiral building blocks and has been studied extensively in preclinical models to evaluate its efficacy and safety profile.
Cort108297 is classified as a selective glucocorticoid receptor modulator. This classification indicates that it specifically targets glucocorticoid receptors, which play a crucial role in mediating the effects of glucocorticoids (e.g., cortisol) in the body, distinguishing it from non-selective glucocorticoids that can have broader effects.
The synthesis of Cort108297 involves multiple steps, starting from optically active chiral building blocks. The process has been documented to achieve high yields, with one method reported to reach 100% yield. The synthesis typically includes the following steps:
The synthesis employs techniques such as:
Cort108297 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with glucocorticoid receptors. The specific arrangement of atoms and bonds contributes to its selectivity and efficacy.
The compound's molecular formula is CHFNO, with a molecular weight of approximately 300.28 g/mol. Its structural features include:
Cort108297 participates in several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
Cort108297 functions by selectively binding to glucocorticoid receptors, thus modulating their activity without the broad effects associated with traditional glucocorticoids. This selectivity allows for targeted therapeutic effects while potentially reducing side effects associated with cortisol modulation.
In preclinical studies, Cort108297 demonstrated significant effects on stress-induced behavioral changes in animal models, suggesting its potential in treating disorders like PTSD by normalizing cortisol levels and improving stress resilience .
Cort108297 is typically presented as a solid compound with:
The compound exhibits properties typical of selective modulators:
Relevant analyses include:
Cort108297 is primarily investigated for its potential applications in treating PTSD and other stress-related disorders. Clinical trials have begun to evaluate its safety and efficacy in human subjects, particularly focusing on veterans suffering from chronic PTSD. The ongoing research aims to establish its therapeutic profile and possible integration into treatment regimens for stress-related conditions .
Glucocorticoid receptor signaling is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates neuroendocrine responses to stress. Upon glucocorticoid (GC) binding, the GR translocates to the nucleus and modulates gene expression through genomic and non-genomic mechanisms. Genomic actions involve binding to glucocorticoid response elements (GREs), regulating target genes such as serum/glucocorticoid-regulated kinase 1 (SGK1) and mitogen-activated protein kinase phosphatase-1 (MKP-1) [6]. Non-genomic effects occur rapidly via membrane-associated GRs, influencing kinase signaling pathways and ion channel activity [3] [9]. The GR exists in multiple isoforms (e.g., GRα, GRβ) generated by alternative splicing and translation initiation, which fine-tune tissue-specific responses to GCs [6].
Cort108297 (chemical name: (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline) is a non-steroidal selective GR modulator (SGRM) with a binding affinity (Ki) of 0.45–0.9 nM for GR. It exhibits >1,000-fold selectivity over progesterone, estrogen, androgen, and mineralocorticoid receptors [4] [7] [10]. Functionally, it demonstrates context-dependent antagonistic or partial agonistic activity. For example, it antagonizes dexamethasone-induced SGK1 expression in prostate cancer cells but partially maintains GR-mediated negative feedback on the HPA axis [4] [10].
Table 1: Comparative Profile of Cort108297 and Reference GR Modulators | Property | Cort108297 | Mifepristone (RU486) | Classical GCs (e.g., Dexamethasone) | |---------------------------|----------------------|--------------------------|----------------------------------------| | GR Binding Affinity (Ki) | 0.45–0.9 nM | 1–10 nM | 1–5 nM | | Selectivity for GR | >1,000-fold | Moderate | Low (binds MR) | | Functional Activity | Antagonist/Partial Agonist | Full Antagonist | Full Agonist | | HPA Axis Disinhibition| Minimal | Significant | Suppressed |
Dysregulated GR signaling exacerbates neuropathology in several neurological conditions:
Table 2: Molecular Targets of GR Dysregulation and Cort108297 Effects in Neurological Disorders | Disorder | Dysregulated Pathway | Cort108297 Intervention | |--------------------|--------------------------------|------------------------------------------------| | Status Epilepticus | HPA axis hyperactivity → Elevated corticosterone | Normalizes corticosterone; Reduces microgliosis | | Alzheimer’s Disease | GR-mediated tau hyperphosphorylation | Restores synaptic plasticity; Enhances amyloid clearance | | Depression | Impaired BDNF signaling | Modulates stress-induced Fos expression |
Classical GR antagonists like mifepristone suffer from limitations such as HPA axis disinhibition (paradoxical cortisol elevation) and poor receptor selectivity. Cort108297’s dissociated activity enables tissue-specific modulation: it antagonizes GC-induced neurotoxicity while preserving physiological feedback loops. This is evidenced by its ability to suppress stress-induced corticosterone surges without causing adrenal hypertrophy [4] [8] [10].
The compound’s therapeutic potential extends to:
Table 3: Key Research Findings on Cort108297 in Neurological Models | Study Model | Treatment Regimen | Primary Outcomes | Reference | |--------------------------|--------------------------|--------------------------------------------------|---------------| | Pilocarpine-Induced SE (Mice) | 30 mg/kg × 10 days | ↓ Ectopic granule cells by 35%; ↓ Microglial density | [8] | | Amyloid-β Toxicity (Neurons) | 1–10 µM in vitro | Reversed synaptic loss; ↑ BDNF expression | [9] | | Forced Swim Test (Rats) | 60 mg/kg × 5 days | ↓ Immobility time; Normalized corticosterone response | [10] |
Table 4: Compound Nomenclature for Cort108297 | Chemical Identifier | Name/Synonym | |-------------------------|----------------------------------------------| | Systematic Name | (4aR)-4a-(Ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)benzenesulfonyl]-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline | | Synonyms | CORT 108297; Cort-108297; CORT108297 | | CAS Number | 1018679-79-2 | | Molecular Formula | C26H25F4N3O3S | | Molecular Weight | 535.55 g/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7